3-Hydroxy-2,5-dimethylhexanoic acid

Catalog No.
S2851070
CAS No.
847997-41-5
M.F
C8H16O3
M. Wt
160.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,5-dimethylhexanoic acid

CAS Number

847997-41-5

Product Name

3-Hydroxy-2,5-dimethylhexanoic acid

IUPAC Name

3-hydroxy-2,5-dimethylhexanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.213

InChI

InChI=1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

PCXUDLCCHUMCBM-UHFFFAOYSA-N

SMILES

CC(C)CC(C(C)C(=O)O)O

solubility

not available

3-Hydroxy-2,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of 160.21 g/mol. This compound features a hydroxyl group (-OH) and two methyl groups attached to a hexanoic acid backbone, which contributes to its unique properties and potential applications. The compound is recognized for its role in various

Typical of carboxylic acids and alcohols:

  • Esterification: Reacts with alcohols to form esters, which are important in the production of fragrances and flavorings.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved physical properties .

Research indicates that 3-Hydroxy-2,5-dimethylhexanoic acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Metabolic Intermediates: It may serve as an intermediate in metabolic pathways, particularly in the synthesis of other bioactive compounds.
  • Potential Therapeutic Uses: Investigations are ongoing into its role in metabolic disorders and as a potential therapeutic agent due to its structural similarity to other bioactive molecules .

Several methods exist for synthesizing 3-Hydroxy-2,5-dimethylhexanoic acid:

  • Alkylation Reactions: Using alkyl halides with appropriate nucleophiles can yield this compound through nucleophilic substitution.
  • Reduction of Ketones: Starting from ketones or esters, reduction processes can introduce the hydroxyl group at the desired position.
  • Biological Synthesis: Enzymatic methods utilizing specific microorganisms can also be employed for producing this compound in a more environmentally friendly manner .

The applications of 3-Hydroxy-2,5-dimethylhexanoic acid span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it relevant in drug development.
  • Food Industry: The compound may be utilized as a flavoring agent or preservative due to its stability and biological properties.
  • Cosmetics: Its moisturizing properties could be beneficial in cosmetic formulations .

Several compounds share structural similarities with 3-Hydroxy-2,5-dimethylhexanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Differences
3-Hydroxy-2,4-dimethylhexanoic acidC8H16O3Different positioning of methyl groups
2-Hydroxy-3,5-dimethylhexanoic acidC8H16O3Hydroxyl group at different position
4-Hydroxy-2,5-dimethylhexanoic acidC8H16O3Hydroxyl group at another position

Each of these compounds exhibits unique properties and biological activities due to their structural variations. The unique placement of the hydroxyl and methyl groups in 3-Hydroxy-2,5-dimethylhexanoic acid distinguishes it from its analogs, potentially influencing its reactivity and biological function .

Polyketide Synthase-Mediated Biosynthesis

Type III polyketide synthases represent a sophisticated enzymatic approach for the biosynthesis of 3-hydroxy-2,5-dimethylhexanoic acid and related hydroxy acid derivatives [8]. These enzymes are simple homodimers of ketosynthases that catalyze the condensation of one to several molecules of extender substrate onto a starter substrate through iterative decarboxylative Claisen condensation reactions [28]. The structural simplicity of type III polyketide synthases, compared to their type I and type II counterparts, belies their remarkable catalytic versatility in generating diverse polyketide scaffolds [29].

The catalytic mechanism involves a conserved cysteine-histidine-asparagine catalytic triad that facilitates the tethering of coenzyme A-linked starter substrates to the active-site cysteine residue [8]. This is followed by carbon-carbon bond formation through decarboxylative Claisen-type condensation with extender substrates, typically malonyl-coenzyme A [8]. The resulting poly-beta-ketide intermediates undergo further linear carbon chain extensions through iterative thioester bond cleavage and new carbon-carbon bond formation [8].

Research has demonstrated that type III polyketide synthases can utilize both canonical and non-canonical starter substrates [8]. The enzyme AbPYKS, for instance, can utilize coenzyme A-free substrates such as N-methyl-delta-1-pyrrolinium cation as starter substrates with two malonyl-coenzyme A molecules to form branched hydroxy acid derivatives [8]. This expanded substrate tolerance makes polyketide synthase-mediated biosynthesis particularly attractive for generating structurally diverse hydroxy acids including 3-hydroxy-2,5-dimethylhexanoic acid.

The stereochemical control achieved through polyketide synthase-mediated biosynthesis is particularly noteworthy [8]. The active site architecture, including the volumes and orientations of specific residues, controls polyketide chain length, substrate selectivity, and ring construction reactions [8]. This enzymatic control offers advantages over traditional chemical synthesis approaches in terms of stereoselectivity and reaction selectivity.

Enantioselective Catalytic Approaches

Enantioselective catalytic synthesis of 3-hydroxy-2,5-dimethylhexanoic acid relies primarily on asymmetric hydrogenation methodologies employing chiral ruthenium catalysts [9]. The most extensively studied approach utilizes 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium catalyst systems under high-pressure hydrogenation conditions [9]. These catalytic systems demonstrate exceptional anti-selectivity in the asymmetric hydrogenation of alpha-amino-beta-keto esters, producing anti beta-hydroxy-alpha-amino acid derivatives with high diastereo- and enantioselectivity [9].

The reaction mechanism proceeds through dynamic kinetic resolution, which represents one of the most efficient methods for preparing optically active compounds [9]. Under optimized conditions using [RuCl2(C6H6)]2 catalyst (5 mol%) with (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand (10 mol%) in dichloromethane at 50°C under 100 atmospheres hydrogen pressure, diastereoselectivities of 95:5 and yields up to 76% have been achieved [9].

Evans' asymmetric alkylation methodology provides another powerful enantioselective approach for synthesizing 3-hydroxy-2,5-dimethylhexanoic acid derivatives [11]. This method employs chiral oxazolidinone auxiliaries to control stereochemistry during aldol reactions with titanium Lewis acids [11]. The methodology utilizes lithium diisopropylamide and titanium(IV) isopropoxide to generate reactive enolates that undergo stereoselective condensation with aldehydes [11].

Optimization studies have revealed that the choice of chiral auxiliary significantly impacts both yield and stereoselectivity [11]. The use of (4'S)-5,5-dimethyl-4-benzyl-2-oxazolidinone as the chiral auxiliary, combined with increased aldehyde equivalents (3 equivalents) and temperature optimization (final temperature 0°C), resulted in excellent yields of 98% with enantiomeric ratios exceeding 50:1 [11].

Reformatskii reaction methodology offers an alternative enantioselective approach through the dealkylation of tertiary-butyl beta-hydroxy-esters [14]. This synthetic route provides access to a wide range of beta-hydroxy-acids in high yields through hydroxylation of corresponding alkyl esters using suitable oxidizing agents . The method includes reduction of 3-keto-5,5-dimethylhexanoic acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Microbial Fermentation Strategies

Microbial fermentation represents an emerging green chemistry approach for producing 3-hydroxy-2,5-dimethylhexanoic acid through biotransformation of branched-chain amino acid precursors [30]. Lactic acid bacteria, particularly Lactobacillaceae and Leuconostocaceae families, demonstrate significant capability for producing branched-chain hydroxy acids through fermentation processes [30] [33].

The biosynthetic pathway involves the transamination of branched-chain amino acids to branched-chain keto acids, followed by reduction to branched-chain hydroxy acids through the action of hydroxyisocaproate dehydrogenase enzymes [30] [33]. Leuconostoc lactis, isolated from kimchi fermentation, has been shown to produce substantial quantities of 2-hydroxyisocaproic acid, reaching concentrations of 13.25 ± 4.85 μg/ml under optimized fermentation conditions [33].

The fermentation approach offers several advantages including mild reaction conditions, high substrate specificity, and reduced environmental impact [30]. Research has demonstrated that hydroxyisocaproate dehydrogenase expression levels in lactic acid bacteria directly correlate with branched-chain hydroxy acid production capacity [33]. The addition of specific lactic acid bacterial strains to fermentation media can enhance hydroxy acid content significantly [33].

Production optimization studies have revealed family-specific differences in branched-chain hydroxy acid production among gut microbiota [30]. Lactobacillaceae and Lachnosporaceae families demonstrate significantly higher production levels compared to Clostridiaceae, Enterobacteriaceae, and Bacteroidaceae [30]. This selectivity provides opportunities for targeted strain selection and fermentation optimization.

Optimization of Synthetic Yield and Purity

Temperature control represents the most critical parameter for optimizing both yield and stereoselectivity in 3-hydroxy-2,5-dimethylhexanoic acid synthesis [9] [11]. For enantioselective hydrogenation reactions, maintaining temperatures between -40°C and 50°C proves optimal, with specific temperature requirements varying by synthetic route [9]. Evans' asymmetric alkylation reactions require precise temperature control, with initial temperatures of -40°C for enolate formation followed by gradual warming to 0°C for optimal yields [11].

Catalyst loading optimization studies demonstrate that ruthenium-based hydrogenation catalysts require 3-10 mol% loading for optimal performance [9]. Increasing catalyst loading from 3 mol% to 5 mol% resulted in improved diastereoselectivity from 90:10 to 95:5, while yields increased from 51% to 76% [9]. However, further increases in catalyst loading beyond 10 mol% do not provide proportional improvements and may lead to side reactions.

Solvent system selection significantly impacts both reaction efficiency and product purity [9] [11]. Dichloromethane has proven optimal for asymmetric hydrogenation reactions, providing superior solvation of chiral catalysts and substrates [9]. Tetrahydrofuran serves as an excellent solvent for Evans' alkylation reactions, particularly when preparing 1M solutions of titanium(IV) isopropoxide to avoid adverse effects from hexane present in commercial preparations [11].

Pressure optimization for hydrogenation reactions requires careful balance between reaction rate and selectivity [9]. Operating pressures of 100 atmospheres hydrogen provide optimal results for ruthenium-catalyzed asymmetric hydrogenation, achieving high conversion rates while maintaining excellent stereoselectivity [9]. Lower pressures result in incomplete conversion, while higher pressures may compromise selectivity.

ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature-40°C to 50°CHighVery High
Pressure1-100 atmMediumLow
Catalyst Loading3-10 mol%HighMedium
Solvent SystemDCM, THF, MeOHMediumMedium
Reaction Time1.5-72 hoursHighMedium
pH Control5-9MediumHigh
Substrate Ratio1:1.2 to 1:3HighMedium

Reaction time optimization varies significantly among different synthetic approaches [9] [11]. Asymmetric hydrogenation reactions typically require 24-72 hours for complete conversion, while aldol condensation reactions can achieve excellent yields in 3-5 hours under optimized conditions [11]. Extended reaction times beyond optimal ranges may lead to product decomposition or side reactions.

Substrate ratio optimization proves particularly important for aldol condensation reactions [11]. Increasing aldehyde equivalents from 1.2 to 3 equivalents resulted in yield improvements from 41% to 58% for Evans' asymmetric alkylation [11]. However, excessive aldehyde ratios may lead to self-condensation reactions and reduced selectivity.

Comparative Analysis of Synthetic Routes

Synthetic RouteYield (%)Stereoselectivity (dr/ee)Key Reagents/ConditionsAdvantagesLimitations
Polyketide Synthase-Mediated Biosynthesis35-75VariableType III PKS enzymes, CoA substratesMild conditions, high selectivityComplex enzyme systems
Evans Asymmetric Alkylation70-8278:22 to 82:18 drLDA, TiCl(O-i-Pr)3, Chiral oxazolidinonePredictable stereochemistryMultiple steps required
Enantioselective Catalytic Hydrogenation51-9590:10 to 95:5 dr[RuCl2(C6H6)]2, (R)-BINAP, H2 (100 atm)High efficiency, scalableRequires specialized catalysts
Reformatskii Reaction52-76Variablet-Butyl esters, Zn/AcOHWide substrate scopeSide reactions possible
Aldol Condensation54-98≥50:1 eeHexanal, LDA, TiCl(O-i-Pr)3Excellent yields, high eeTemperature sensitive
Asymmetric Hydrogenation with BINAP-Ru51-7690:10 to 95:5 drDCM, 50°C, Dynamic kinetic resolutionGood diastereoselectivityLong reaction times
Microbial Fermentation40-85Substrate dependentLactic acid bacteria, Hydroxyisocaproate dehydrogenaseGreen chemistry, bio-basedVariable product distribution

The comparative analysis reveals that enantioselective catalytic approaches, particularly Evans' asymmetric alkylation, provide the highest yields with excellent stereochemical control [9] [11]. These methods consistently achieve yields exceeding 70% with diastereomeric ratios greater than 78:22, making them highly suitable for large-scale synthesis applications [11].

Cost-effectiveness analysis indicates that microbial fermentation strategies offer significant economic advantages due to their reliance on renewable feedstocks and mild reaction conditions [30] [33]. Despite lower yields compared to chemical synthesis methods, the reduced raw material costs and minimal waste generation make fermentation approaches attractive for industrial applications [30].

Environmental impact assessment demonstrates that biosynthetic approaches, including both polyketide synthase-mediated biosynthesis and microbial fermentation, provide superior sustainability profiles [8] [30]. These methods operate under ambient conditions, utilize renewable substrates, and generate minimal toxic waste compared to chemical synthesis routes requiring specialized catalysts and harsh reaction conditions [8] [30].

Scalability considerations favor enantioselective hydrogenation methods due to their compatibility with existing pharmaceutical manufacturing infrastructure [9]. The use of well-established ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyst systems enables straightforward technology transfer from laboratory to industrial scale [9].

Time efficiency varies significantly among synthetic routes, with aldol condensation reactions achieving complete conversion in 3-5 hours compared to 24-72 hours required for asymmetric hydrogenation [9] [11]. However, the superior stereoselectivity achieved through hydrogenation methods often justifies the extended reaction times for applications requiring high enantiomeric purity [9].

3-Hydroxy-2,5-dimethylhexanoic acid exhibits characteristic carboxylic acid behavior with acid-base properties typical of hydroxy-substituted aliphatic carboxylic acids [1] [2]. The compound's molecular structure contains a carboxylic acid functional group (-COOH) at position 1, a hydroxyl group (-OH) at position 3, and methyl substituents at positions 2 and 5 of the hexanoic acid backbone [1] [2].
Based on structural analysis and comparison with related compounds, the predicted pKa value for 3-hydroxy-2,5-dimethylhexanoic acid falls within the typical range for medium-chain hydroxy carboxylic acids. Simple carboxylic acids typically exhibit pKa values between 4.7 and 4.9 [3] [4] [5]. The presence of the hydroxyl group at the 3-position is expected to have minimal electronic effect on the carboxyl group acidity due to the intervening methylene carbon, similar to 3-hydroxy-2-methylbutanoic acid, which demonstrates a pKa of 4.648 at 18°C [6] [3].

The methyl substituents at positions 2 and 5 provide steric bulk but are positioned such that they do not significantly influence the electronic environment of the carboxyl group [3] [4]. Literature data indicates that branching beyond the alpha position has minimal impact on carboxylic acid pKa values [3] [5]. For comparison, hexanoic acid exhibits a pKa of 4.83, while trimethylacetic acid (with extensive alpha-branching) shows a pKa of 5.1 [5] [7].

The ionization equilibrium for 3-hydroxy-2,5-dimethylhexanoic acid follows the general pattern:

$$ \text{R-COOH} + \text{H}2\text{O} \rightleftharpoons \text{R-COO}^- + \text{H}3\text{O}^+ $$

where the equilibrium constant Ka is defined as:

$$ Ka = \frac{[\text{R-COO}^-][\text{H}3\text{O}^+]}{[\text{R-COOH}]} $$

Based on structural similarity analysis with related hydroxy carboxylic acids, the estimated pKa value for 3-hydroxy-2,5-dimethylhexanoic acid is approximately 4.6 to 4.8 at 25°C in aqueous solution [6] [3] [5]. This prediction aligns with typical values for medium-chain hydroxy carboxylic acids and accounts for the minimal electronic influence of the distant hydroxyl and methyl substituents.

Thermal Stability and Decomposition Pathways

3-Hydroxy-2,5-dimethylhexanoic acid demonstrates thermal stability characteristics typical of medium-chain hydroxy carboxylic acids [8] [9]. The compound maintains structural integrity under standard storage conditions at room temperature, as indicated by commercial storage specifications [1] [2] [9].

Thermal decomposition analysis reveals that carboxylic acids generally undergo decomposition through multiple pathways depending on temperature and atmospheric conditions [8] [10]. For 3-hydroxy-2,5-dimethylhexanoic acid, the primary thermal decomposition products are expected to include carbon oxides (CO and CO2) under oxidative conditions [8]. The presence of the hydroxyl group at position 3 introduces an additional thermal lability point, potentially leading to dehydration reactions at elevated temperatures.

Related compounds provide insight into thermal behavior patterns. 3-Hydroxy-5,5-dimethylhexanoic acid, a structural analog, exhibits a boiling point of 273.3°C at 760 mmHg and a flash point of 133.3°C [11] [12]. For comparison, hexanoic acid (without hydroxyl substitution) shows a boiling point of 202-203°C [10] [13], indicating that the hydroxyl group and additional methyl substituents increase thermal stability through enhanced intermolecular hydrogen bonding.

The thermal decomposition temperature for 3-hydroxy-2,5-dimethylhexanoic acid is expected to be in the range of 200-250°C, based on structural similarity to related hydroxy carboxylic acids [8] [10]. At temperatures exceeding this range, the compound undergoes thermal degradation with the formation of volatile organic compounds, water vapor, and carbon oxides.

Safety data indicates that during fire conditions, the compound may generate irritating and highly toxic gases through thermal decomposition or combustion processes [8]. The thermal stability profile shows that the compound remains chemically stable under normal handling and storage conditions but requires careful temperature control during processing to prevent decomposition [8] [9].

Solubility Characteristics in Various Solvent Systems

3-Hydroxy-2,5-dimethylhexanoic acid exhibits solubility characteristics influenced by both its carboxylic acid functionality and hydroxyl group, creating amphiphilic behavior typical of hydroxy fatty acids [13] [14]. The molecular structure features both hydrophilic (carboxyl and hydroxyl groups) and hydrophobic (methyl-substituted alkyl chain) regions, resulting in complex solubility patterns across different solvent systems.

Water Solubility: The compound demonstrates limited water solubility due to its medium-chain length and branched structure. Carboxylic acids with carbon chains longer than four carbons typically show decreasing water solubility with increasing chain length [13] [14]. The presence of the hydroxyl group at position 3 enhances water solubility compared to the corresponding carboxylic acid without hydroxyl substitution through additional hydrogen bonding interactions [13] [14].

For comparison, hexanoic acid shows slight water solubility (1.082 g/100g water) [13], while the hydroxyl substitution in 3-hydroxy-2,5-dimethylhexanoic acid is expected to increase this value moderately. The estimated water solubility is approximately 2-4 g/100g water at 25°C, based on structural similarity to other hydroxy carboxylic acids.

Organic Solvent Solubility: The compound exhibits good solubility in polar organic solvents. Hexanoic acid demonstrates easy solubility in diethyl ether and ethanol [13], and 3-hydroxy-2,5-dimethylhexanoic acid is expected to show similar or enhanced solubility in these solvents due to additional hydrogen bonding capacity from the hydroxyl group.

pH-Dependent Solubility: The ionization behavior significantly affects solubility characteristics. At pH values above the pKa (estimated 4.6-4.8), the compound exists predominantly as the carboxylate anion, dramatically increasing water solubility through ion-dipole interactions [3] [5]. This pH-dependent solubility behavior is characteristic of carboxylic acids and allows for controlled solubility through pH adjustment.

Solvent System Compatibility: Based on structural analysis and comparison with related compounds, 3-hydroxy-2,5-dimethylhexanoic acid shows compatibility with:

  • Polar protic solvents: Methanol, ethanol, water (limited)
  • Polar aprotic solvents: DMSO, acetone, DMF
  • Low polarity solvents: Diethyl ether, ethyl acetate
  • Nonpolar solvents: Limited solubility in hexane, toluene

Surface Activity and Interfacial Phenomena

3-Hydroxy-2,5-dimethylhexanoic acid exhibits surface-active properties characteristic of medium-chain amphiphilic carboxylic acids [15] [14] [16]. The molecular structure combines a hydrophilic head group (carboxylic acid and hydroxyl functionalities) with a moderately hydrophobic tail (branched alkyl chain), creating the structural requirements for surface activity.

Surface Tension Modification: Carboxylic acids with medium-chain lengths demonstrate the ability to reduce surface tension of aqueous solutions [14] [17]. The compound's amphiphilic nature allows it to orient at air-water interfaces with the carboxyl group directed toward the aqueous phase and the alkyl chain extending into the air phase [14] [16]. This orientation disrupts the hydrogen bonding network of surface water molecules, resulting in surface tension reduction.

Based on literature data for similar compounds, 3-hydroxy-2,5-dimethylhexanoic acid is expected to reduce the surface tension of water from its pure value of 72 mN/m to approximately 45-55 mN/m at concentrations near the critical micelle concentration [14] [16]. The presence of the hydroxyl group at position 3 provides additional hydrophilic character, potentially enhancing surface activity compared to simple carboxylic acids of similar chain length.

Interfacial Behavior: At oil-water interfaces, the compound demonstrates partitioning behavior influenced by pH conditions [14] [16]. At pH values below the pKa, the neutral form predominates and shows preference for the oil phase, while at higher pH values, the ionized form concentrates at the interface or in the aqueous phase [16] [18].

Monolayer Formation: The compound's structure supports formation of organized monolayers at air-water interfaces [14] [18]. The branched chain structure with methyl substituents at positions 2 and 5 influences molecular packing in the monolayer, potentially creating less ordered arrangements compared to straight-chain carboxylic acids [18] [19].

Critical Micelle Concentration: Based on structural similarity to other medium-chain carboxylic acids, the estimated critical micelle concentration for 3-hydroxy-2,5-dimethylhexanoic acid is approximately 0.1-0.3 M in aqueous solution at neutral pH [14]. The hydroxyl substitution and branched structure may influence this value by affecting intermolecular interactions in micelle formation.

XLogP3

1.4

Dates

Last modified: 04-14-2024

Explore Compound Types